Product packaging for 4'-Fluoro-3'-nitro-2-hydroxyacetophenone(Cat. No.:)

4'-Fluoro-3'-nitro-2-hydroxyacetophenone

Cat. No.: B13721380
M. Wt: 199.14 g/mol
InChI Key: OHBBLINTNDMXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Fluoro-3'-nitro-2-hydroxyacetophenone is a multifunctional fluorinated building block designed for advanced research and development. This compound integrates three distinct functional groups—a ketone, a phenol, and a fluorine atom—on a single aromatic ring, making it a highly versatile scaffold for constructing complex molecules in medicinal chemistry . Its structure is closely related to other documented acetophenones, such as 4'-Fluoro-3'-nitroacetophenone, which is known to serve as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), including inhibitors for Trypanosoma cruzi with potencies in the nanomolar range . The strategic placement of the fluorine substituent is a critical feature, as it can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity through its high electronegativity, which is a well-established strategy in rational drug design . In synthetic applications, this tri-functional compound is envisioned to undergo a wide array of chemical transformations. Researchers can exploit the reactivity of the ketone for condensation or reduction reactions, the acidity of the phenolic hydroxyl group for etherification or as a coordinating site, and the nitro and fluorine groups for sequential nucleophilic aromatic substitution reactions to introduce amines, alkoxides, or other nucleophiles . This makes it a valuable intermediate for synthesizing diverse heterocyclic systems, such as chromen derivatives, and for the systematic exploration of structure-activity relationships in drug discovery programs . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO4 B13721380 4'-Fluoro-3'-nitro-2-hydroxyacetophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6FNO4/c9-6-2-1-5(8(12)4-11)3-7(6)10(13)14/h1-3,11H,4H2

InChI Key

OHBBLINTNDMXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)[N+](=O)[O-])F

Origin of Product

United States

Contextualization Within Halogenated Nitro Substituted Aromatic Ketones

4'-Fluoro-3'-nitro-2-hydroxyacetophenone belongs to the broad class of halogenated nitro-substituted aromatic ketones. A defining characteristic of this class is an aromatic ring made significantly electron-deficient by the powerful electron-withdrawing effects of multiple substituents.

The key functional groups and their electronic influence are:

Nitro Group (-NO₂): As a potent electron-withdrawing group through both resonance and inductive effects, it strongly deactivates the aromatic ring towards electrophilic substitution. organicmystery.commsu.edu This deactivation makes reactions like Friedel-Crafts acylation difficult, if not impossible, without the presence of strong activating groups. msu.edu Conversely, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. nih.gov

Acetyl Group (-COCH₃): This ketonic group is also deactivating and electron-withdrawing, directing incoming electrophiles to the meta position. organicmystery.com

Hydroxyl Group (-OH): In contrast to the other substituents, the hydroxyl group is a strong activating group, donating electron density to the ring through resonance and directing electrophilic attack to its ortho and para positions.

The combination of these groups on a single phenyl ring creates a complex electronic landscape. The cumulative electron-withdrawing nature of the nitro, acetyl, and fluoro substituents renders the aromatic system susceptible to nucleophilic attack. The position of the fluorine atom ortho to the nitro group is particularly significant, as this arrangement strongly favors nucleophilic aromatic substitution, where the fluorine atom is displaced by a suitable nucleophile. nih.govossila.com

Significance of Multifunctionalized Acetophenone Scaffolds in Synthetic Design

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond of the acetyl group and the carbon-nitrogen bond of the nitro group.

A logical retrosynthetic approach would prioritize the sequence of introducing the functional groups based on their directing effects in electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, the fluoro group is a weakly deactivating ortho-, para-director, and the nitro group is a strongly deactivating meta-director. The acetyl group is also a deactivating meta-director.

Given these electronic properties, a plausible retrosynthesis is outlined below:

Disconnection of the Nitro Group: The final step in the forward synthesis would likely be the introduction of the nitro group. This is because the existing 2'-hydroxy and 4'-fluoro substituents would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the desired 3'-position. The hydroxyl group strongly directs ortho and para, and the fluorine atom also directs ortho and para. The position ortho to the hydroxyl group and meta to the fluorine is the 3'-position, making it an electronically favorable site for nitration.

Disconnection of the Acetyl Group: The precursor to the nitration step would be 4'-fluoro-2'-hydroxyacetophenone (B74785). This intermediate can be disconnected at the bond between the aromatic ring and the acetyl group. This suggests a Friedel-Crafts acylation or a Fries rearrangement as a key bond-forming reaction in the forward synthesis.

This analysis suggests that a practical synthetic route would involve the formation of a 4-fluoro-2-hydroxyphenyl intermediate, followed by acylation and then nitration.

Precursor Synthesis and Functionalization Approaches

The synthesis of the target molecule hinges on the effective introduction of its three key functional groups: the 2-hydroxy group, the 3'-nitro group, and the 4'-fluoro substituent.

A common and effective method for synthesizing 2-hydroxyaryl ketones is the Fries rearrangement . This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. In this context, a potential precursor could be 4-fluorophenyl acetate (B1210297).

The Fries rearrangement is ortho and para selective, and the ratio of the products can be influenced by reaction conditions such as temperature and solvent. wikipedia.org Lower reaction temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-isomer. pw.live The use of non-polar solvents can also promote the formation of the ortho-substituted product. byjus.com

An alternative approach involves starting with a phenol (B47542) and introducing the acetyl group directly through a Friedel-Crafts acylation. However, this can be less regioselective. A biocatalytic approach has also been described for the synthesis of 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide, which could potentially be adapted for fluorinated analogs. nih.gov

The introduction of the nitro group at the 3'-position is a critical step that relies on the directing effects of the existing substituents on the aromatic ring. The hydroxyl group is a powerful activating ortho-, para-director, while the fluorine atom is a weakly deactivating ortho-, para-director. chemistrytalk.orgfiveable.melibretexts.org The acetyl group is a deactivating meta-director.

In the precursor, 4'-fluoro-2'-hydroxyacetophenone, the powerful ortho-directing influence of the hydroxyl group is paramount. This directs the incoming nitronium ion to the positions ortho to it, which are the 1' and 3' positions. The 1' position is already substituted with the acetyl group, leaving the 3' position as the primary site for electrophilic attack. The fluorine at the 4'-position also directs ortho to itself, which includes the 3'-position, further reinforcing this regioselectivity.

The nitration of phenols and their derivatives can be achieved using various nitrating agents. While a mixture of concentrated nitric and sulfuric acids is traditional, it can lead to over-nitration and oxidative side products, especially with highly activated rings like phenols. byjus.comlibretexts.org Milder conditions, such as using dilute nitric acid in a two-phase system with a phase-transfer catalyst, can offer higher selectivity. acs.orgresearchgate.net

The directing effects of the substituents are summarized in the table below:

SubstituentTypeDirecting Effect
-OH (Hydroxy)ActivatingOrtho, Para
-F (Fluoro)Deactivating (weak)Ortho, Para
-COCH₃ (Acetyl)DeactivatingMeta
-NO₂ (Nitro)DeactivatingMeta

This table illustrates the directing effects of various functional groups in electrophilic aromatic substitution.

The introduction of a fluorine atom onto an aromatic ring can be challenging. Therefore, it is often more practical to begin the synthesis with a commercially available fluorinated starting material. A plausible precursor for the synthesis of 4'-fluoro-2'-hydroxyacetophenone is 3-fluorophenol (B1196323). tandfonline.com Acetylation of 3-fluorophenol would yield 3-fluorophenyl acetate, which can then undergo a Fries rearrangement to produce a mixture of hydroxyacetophenones, from which the desired 4'-fluoro-2'-hydroxyacetophenone can be isolated.

Another reported route starts from 2',4'-difluoroacetophenone, where one of the fluorine atoms is selectively substituted. tandfonline.com

Convergent and Divergent Synthetic Routes

The synthesis of complex organic molecules can be approached through either convergent or divergent strategies. scienceinfo.com

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. scienceinfo.comwikipedia.org This is a common strategy in medicinal chemistry for the generation of compound libraries. Starting from 4'-fluoro-2'-hydroxyacetophenone, a divergent approach could be employed to create a range of derivatives by introducing different functional groups at the 3'-position.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of isomers and byproducts. For the nitration of 4'-fluoro-2'-hydroxyacetophenone, several parameters can be adjusted.

The choice of nitrating agent is critical. As mentioned, milder reagents than the traditional nitric/sulfuric acid mixture can improve selectivity. The concentration of the acids, the reaction temperature, and the reaction time all play significant roles. Lower temperatures generally increase selectivity in electrophilic aromatic substitutions. The use of continuous flow microreactors can also offer better control over reaction parameters, leading to improved safety and efficiency. rug.nlewadirect.comnih.gov

The table below outlines key parameters that can be optimized for the nitration step:

ParameterEffect on ReactionOptimization Goal
Temperature Higher temperatures can lead to over-nitration and byproducts.Lower temperatures to enhance regioselectivity.
Acid Concentration Affects the concentration of the active nitrating species (NO₂⁺).Adjusting the ratio of nitric to sulfuric acid to control the reaction rate.
Reaction Time Longer reaction times can increase the formation of undesired products.Monitoring the reaction to stop at optimal conversion.
Nitrating Agent Different agents have varying reactivity and selectivity.Using milder agents for highly activated substrates to prevent oxidation.

This table summarizes the influence of various reaction conditions on the nitration of aromatic compounds and the goals for optimizing the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 3 Nitro 2 Hydroxyacetophenone

Reactions Involving the Nitro (-NO₂) Group

The nitro group is a versatile functional handle, readily undergoing reduction to various oxidation states, most notably to the corresponding amino group.

Reduction Reactions to Amino Derivatives

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reaction can be achieved through various methods, including catalytic hydrogenation and the use of metals in acidic media. wikipedia.org Given the presence of other functional groups in 4'-Fluoro-3'-nitro-2-hydroxyacetophenone, chemoselectivity is a key consideration.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. organic-chemistry.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. The reaction is typically carried out under a hydrogen atmosphere. This method is generally mild and tolerates many other functional groups. organic-chemistry.org For instance, the ketone and fluoro groups are typically unaffected under standard nitro reduction hydrogenation conditions.

Metal-Based Reductions: The use of easily oxidized metals in the presence of an acid is a classic and robust method for nitro reduction. Common systems include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). wikipedia.org These methods are highly effective but can be harsh, potentially affecting other functional groups if not carefully controlled. A milder alternative involves using zinc dust with ammonium (B1175870) chloride. wikipedia.org These reagents are often chemoselective for the nitro group, leaving ketones and phenols intact.

The choice of reducing agent can be critical for achieving high yields and selectivity, as demonstrated in studies on related compounds like 4-nitroacetophenone.

Table 1: Comparison of Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemTypical ConditionsSelectivity NotesReference
H₂, Pd/CH₂ (gas), Methanol/Ethanol solvent, Room Temp.Generally high selectivity for the nitro group over ketones and halogens. organic-chemistry.org
Sn/HClConcentrated HCl, HeatStrong reducing conditions; effective but can be harsh. wikipedia.org
Fe/HCl or Fe/CH₃COOHAcidic medium, RefluxCommonly used in industrial processes; generally selective. wikipedia.org
Zn/NH₄ClAqueous/Alcoholic medium, Room Temp. to mild heatMilder conditions, often used for partial reduction to hydroxylamine (B1172632) but can achieve full reduction to amine. wikipedia.org
NaBH₄ with Catalyst (e.g., Ag/TiO₂)Ethanol solvent, Room Temp.Catalytic systems can offer high chemoselectivity and efficiency under mild conditions. nih.gov

Other Transformations of the Nitro Moiety

The reduction of the nitro group can be controlled to yield intermediates such as nitroso and hydroxylamine derivatives. google.com The specific outcome depends on the choice of reducing agent and reaction conditions.

Reduction to Hydroxylamines: The partial reduction of an aromatic nitro compound to an N-arylhydroxylamine is a valuable synthetic transformation. This can be achieved using specific reagents under controlled conditions. For instance, zinc metal in an aqueous ammonium chloride solution is a classic method for this conversion. wikipedia.org Catalytic systems, such as rhodium on carbon with hydrazine (B178648) at low temperatures, have also been employed. wikipedia.org More recently, selective reduction to hydroxylamines has been demonstrated using ammonia-borane complexes with a silver/TiO₂ catalyst. nih.gov

Reduction to Azo and Azoxy Compounds: Under certain conditions, particularly with metal hydrides or in alkaline media, condensation reactions can occur between the reduction intermediates (nitroso and hydroxylamine) to form azoxy compounds, which can be further reduced to azo and hydrazo derivatives. wikipedia.orggoogle.com

Reactions at the Hydroxyl (-OH) Group

The phenolic hydroxyl group in this compound is acidic and can act as a nucleophile, making it a site for various transformations. wikipedia.org

Substitution Reactions of the Hydroxyl Functionality

Direct nucleophilic substitution of a phenolic hydroxyl group is generally not feasible due to the strength of the C(sp²)-O bond. quora.com Therefore, transformation strategies typically involve converting the hydroxyl group into a better leaving group. One common method is the conversion to a sulfonate ester, such as a triflate (-OTf) or tosylate (-OTs). These groups are excellent leaving groups and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of carbon, nitrogen, or other substituents in place of the original hydroxyl functionality. Another approach involves catalytic hydrogenolysis of aryl ether derivatives to replace the ether group with hydrogen. google.com

Oxidation Reactions of the Hydroxyl Group

Phenols are susceptible to oxidation, often yielding quinones. libretexts.org Unlike aliphatic alcohols, the oxidation does not occur at the hydroxyl-bearing carbon but rather on the aromatic ring itself. libretexts.orgjove.com The presence of the electron-donating hydroxyl group makes the ring highly activated and prone to oxidation. jove.com

The oxidation of substituted phenols can lead to the formation of either ortho- or para-quinones. libretexts.org For this compound, oxidation would likely be complex due to the presence of multiple substituents. The reaction could potentially yield an ortho-quinone derivative. Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate), chromic acid, and o-iodoxybenzoic acid (IBX). libretexts.orgnih.gov The reaction pathway is sensitive to the substitution pattern on the ring and the specific oxidant used. nih.govscispace.com

Etherification and Esterification Strategies

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide ion. This highly nucleophilic species can then participate in etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a classic and highly effective method for preparing aryl ethers from phenols. wikipedia.org The reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form the phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. masterorganicchemistry.comorganicchemistrytutor.com This method is highly efficient for primary alkyl halides. wikipedia.org

Esterification: Phenols can be readily converted to esters by reaction with acid chlorides or anhydrides in the presence of a base. tutorchase.com The Schotten-Baumann reaction is a common method for this transformation, typically employing an acyl chloride with an aqueous base like sodium hydroxide (B78521) or an organic base like pyridine. iitk.ac.inchemistnotes.comvedantu.com For example, reacting the phenol with benzoyl chloride in the presence of NaOH would yield the corresponding benzoate (B1203000) ester. doubtnut.com Similarly, reaction with acetic anhydride (B1165640) would produce the acetate (B1210297) ester. libretexts.org This reaction is often used to protect the hydroxyl group during other synthetic steps. researchgate.net

Table 2: Common Etherification and Esterification Reactions for Phenols

Reaction TypeReagentsProductGeneral ConditionsReference
Etherification (Williamson)1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X)Aryl Ether (Ar-O-R)Aprotic solvent (e.g., DMF, Acetonitrile), Room Temp. to moderate heat. wikipedia.orgorganic-synthesis.com
Esterification (Schotten-Baumann)Acyl Chloride (RCOCl), Base (NaOH, Pyridine)Aryl Ester (Ar-O-COR)Aqueous or organic base, vigorous shaking, often at Room Temp. iitk.ac.invedantu.com
EsterificationAcid Anhydride ((RCO)₂O), Base (Pyridine) or Acid CatalystAryl Ester (Ar-O-COR)Often requires heating. libretexts.org

Reactivity of the Carbonyl (Ketone) Group

The ketone moiety is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. The electrophilicity of the carbonyl carbon is significantly influenced by the electronic effects of the other substituents on the aromatic ring.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.comyoutube.com The rate of these reactions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com

The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring of this compound, is expected to enhance the electrophilicity of the carbonyl carbon and thus increase its reactivity towards nucleophiles. masterorganicchemistry.com Common nucleophilic addition reactions include the addition of Grignard reagents to form tertiary alcohols or the reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) to yield secondary alcohols. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Product Type
Grignard Reagent (R-MgX) Tertiary Alcohol
Hydride (e.g., from NaBH₄) Secondary Alcohol
Cyanide (CN⁻) Cyanohydrin

The methyl group adjacent to the carbonyl in this compound possesses acidic α-hydrogens, enabling it to participate in condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, which is widely used for the synthesis of chalcones. wikipedia.org This reaction involves the condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a base or acid catalyst. ijarsct.co.in

In the context of this compound, it can react with various aromatic aldehydes to produce a diverse range of chalcone (B49325) derivatives. These chalcones, which are α,β-unsaturated ketones, are valuable intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. ijarsct.co.innih.gov The reaction is typically catalyzed by aqueous alkali, such as sodium hydroxide or potassium hydroxide. nih.gov For instance, the synthesis of novel 4'-fluoro-2'-hydroxychalcones has been successfully achieved through the aldol condensation of 4'-fluoro-2'-hydroxyacetophenone (B74785) with substituted aldehydes. nih.gov The presence of the nitro group in the target molecule may influence the reaction conditions, as nitro-substituted benzaldehydes have been noted to affect the outcome of Claisen-Schmidt condensations. jocpr.com

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

Reactant 1 Reactant 2 Catalyst Product

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like this compound), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. thermofisher.com The product is a β-amino carbonyl compound, commonly known as a Mannich base. thermofisher.com These compounds are valuable synthetic intermediates. nih.gov

For this compound, the Mannich reaction can occur either at the α-carbon of the acetyl group or on the aromatic ring, directed by the activating hydroxyl group. In the case of hydroxyacetophenones, aminomethylation often occurs at the position ortho to the hydroxyl group. For example, a microwave-assisted, one-step synthesis of Mannich bases from 4-hydroxyacetophenone and various secondary amines proceeds via a regioselective substitution reaction ortho to the hydroxyl group. nih.gov The presence of the nitro group and the steric hindrance from the adjacent acetyl group will influence the regioselectivity of the Mannich reaction on the aromatic ring of this compound.

Transformations Involving the Aromatic Fluorine Atom

The fluorine atom on the aromatic ring is a key site for nucleophilic aromatic substitution, particularly due to the activating effect of the nitro group.

The fluorine atom in this compound is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (S_NAr) mechanism. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine atom. youtube.com The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

In S_NAr reactions, fluoride (B91410) is an excellent leaving group. youtube.com This allows for the introduction of a wide variety of nucleophiles at the C-4' position. A notable application is the synthesis of an inhibitor for Trypanosoma cruzi, the parasite that causes Chagas disease. This synthesis utilizes 4'-fluoro-3'-nitroacetophenone (B108681) as a starting material and involves a nucleophilic aromatic substitution on the fluoride group as a key step. ossila.com

Table 3: Common Nucleophiles in S_NAr Reactions

Nucleophile Functional Group Introduced
Amines (R₂NH) Amino Group
Alkoxides (RO⁻) Ether Linkage
Thiolates (RS⁻) Thioether Linkage

Stereochemical and Regiochemical Control in Functional Group Interconversions

Controlling the stereochemistry and regiochemistry of reactions involving this compound is crucial for the synthesis of specific target molecules.

The regioselectivity of reactions on the aromatic ring is primarily governed by the directing effects of the existing substituents. The hydroxyl group is a strong ortho, para-director. However, the position para to the hydroxyl group is occupied by the fluorine atom. The position ortho to the hydroxyl group (and meta to the acetyl group) is a potential site for electrophilic attack, though the ring is generally deactivated by the nitro and acetyl groups. In nucleophilic reactions on the ring, such as alkylation of the hydroxyl group, regioselectivity can be a challenge. For instance, in the alkylation of 2,4-dihydroxyacetophenone, careful selection of the base and reaction conditions is necessary to achieve selective alkylation at the 4-position. nih.govdigitellinc.com The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl of the acetyl group can reduce the availability of the 2-hydroxy group for reactions, thereby favoring reactions at other sites. researchgate.net

Stereochemical control is particularly relevant in reactions involving the carbonyl group. The reduction of the ketone to a secondary alcohol creates a chiral center. Achieving high enantioselectivity in such reductions often requires the use of chiral catalysts or reagents. researchgate.net Similarly, nucleophilic addition to the carbonyl group of acetophenones can lead to the formation of a racemic mixture of enantiomers unless a chiral environment is introduced. libretexts.org

Applications of 4 Fluoro 3 Nitro 2 Hydroxyacetophenone As a Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The unique arrangement of functional groups in 4'-Fluoro-3'-nitro-2-hydroxyacetophenone makes it an ideal precursor for the synthesis of various heterocyclic compounds. The interplay between the hydroxyl group, the adjacent ketone, and the activated aromatic ring allows for a range of cyclization and condensation reactions.

Synthesis of Chromone (B188151) Derivatives

The 2-hydroxyacetophenone (B1195853) moiety is a classic starting point for the synthesis of chromones (1-benzopyran-4-ones), a class of compounds with significant pharmacological relevance. tutorsglobe.com General methods, such as condensation with esters or their equivalents followed by acid-catalyzed cyclization, are well-established. tutorsglobe.comresearchgate.net

In this context, this compound serves as a direct precursor to chromones bearing specific substituents at the 7 and 8 positions. For instance, through a Baker-Venkataraman rearrangement pathway, the phenolic hydroxyl group is first acylated, and the resulting ester rearranges under basic conditions to form a 1,3-diketone. acs.org Subsequent acid-catalyzed cyclization and dehydration yield the corresponding 7-fluoro-8-nitro-substituted chromone. This targeted synthesis allows for the precise placement of fluorine and nitro groups on the chromone scaffold, which can significantly influence the biological activity of the final molecule.

Precursor to Benzo[b]furans and Thiophenes

The synthesis of benzo[b]furans, another important heterocyclic core, can also be initiated from 2-hydroxyacetophenone derivatives. nih.gov A common strategy involves the reaction of the phenoxide with an α-haloketone, followed by intramolecular cyclization. thieme-connect.de For example, reacting this compound with a reagent like phenacyl bromide under basic conditions would lead to O-alkylation, followed by a cyclization reaction to furnish a 2-aroyl-4-fluoro-5-nitrobenzo[b]furan. thieme-connect.de This provides a direct route to highly functionalized benzo[b]furans that are otherwise challenging to synthesize. nih.gov

Similarly, synthetic routes to benzo[b]thiophenes can be adapted. While not a direct conversion, the functional groups on this compound can be chemically manipulated to facilitate the construction of the thiophene (B33073) ring, leading to analogs of bioactive sulfur-containing heterocycles.

Formation of Chalcone (B49325) Scaffolds for Further Derivatization

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids renowned for their broad spectrum of biological activities. ijarsct.co.in They are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. scispace.comresearchgate.net

This compound is an excellent substrate for this reaction. The condensation with a diverse range of substituted benzaldehydes yields a library of 2'-hydroxychalcone (B22705) derivatives. nih.govresearchgate.net Each derivative incorporates the 4'-fluoro-3'-nitro-phenyl moiety from the starting ketone, while the substitutions on the aldehyde-derived ring can be varied systematically. These chalcone scaffolds are not only bioactive in their own right but also serve as versatile intermediates for synthesizing other flavonoids, such as flavanones and aurones, through subsequent cyclization reactions.

Interactive Table: Examples of Chalcone Scaffolds Derived from this compound

Reactant AldehydeResulting Chalcone NamePotential for Further Derivatization
Benzaldehyde(E)-1-(4-fluoro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-oneCyclization to 7-fluoro-8-nitroflavanone
4-Methoxybenzaldehyde(E)-1-(4-fluoro-2-hydroxy-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneModulation of electronic properties for biological screening
4-(Dimethylamino)benzaldehyde(E)-3-(4-(dimethylamino)phenyl)-1-(4-fluoro-2-hydroxy-3-nitrophenyl)prop-2-en-1-oneIntroduction of a basic nitrogen for solubility/receptor interaction
Pyridine-4-carbaldehyde(E)-1-(4-fluoro-2-hydroxy-3-nitrophenyl)-3-(pyridin-4-yl)prop-2-en-1-oneCreation of heterocyclic hybrids with potential synergistic activity

Development of Multi-Functionalized Aromatic Compounds

The true synthetic power of this compound lies in the distinct reactivity of its four functional groups. msu.edulibretexts.org This allows for selective chemical modifications, enabling the development of a wide range of multi-functionalized aromatic compounds from a single starting material.

The reactivity at each site can be summarized as follows:

Nitro Group: This group is readily reduced to an amine using various methods, such as catalytic hydrogenation. The resulting aniline (B41778) derivative opens up a vast field of subsequent reactions, including diazotization, acylation, and sulfonylation, to introduce new functionalities.

Fluoro Group: The fluorine atom is positioned ortho and para to activating nitro and acetyl groups, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of O-, N-, and S-based nucleophiles, effectively replacing the fluorine with more complex side chains.

Ketone Group: The acetyl moiety can undergo a wide range of classical ketone reactions. It can be reduced to a secondary alcohol, converted into imines or oximes, or serve as the electrophilic partner in aldol (B89426) and similar condensation reactions.

Hydroxyl Group: The phenolic hydroxyl group can be easily O-alkylated or O-acylated to form ethers and esters, respectively. This can be used to modify solubility or to install protecting groups while other parts of the molecule are being manipulated.

Interactive Table: Selective Transformations of this compound

Functional GroupReaction TypeResulting FunctionalityExample Reagent(s)
Nitro (-NO2)ReductionAmine (-NH2)H2, Pd/C or SnCl2, HCl
Fluoro (-F)Nucleophilic Aromatic Substitution (SNAr)Ether (-OR), Amine (-NHR), Thioether (-SR)NaOR, HNR'R'', NaSR
Ketone (-COCH3)ReductionSecondary Alcohol (-CH(OH)CH3)NaBH4
Hydroxyl (-OH)Alkylation (Williamson Ether Synthesis)Ether (-OR)R-X, K2CO3

Strategies for Late-Stage Functionalization in Advanced Synthesis

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthesis to rapidly generate analogs. wikipedia.orgnih.gov This approach avoids the need for lengthy de novo synthesis for each new derivative. nih.govresearchgate.net this compound, with its activated fluoro group, is a potential reagent for LSF.

In a hypothetical LSF scenario, a complex substrate containing a nucleophilic group (e.g., a phenol (B47542) or amine) could be coupled with this compound via an SNAr reaction. This would append the entire 3-nitro-2-hydroxyacetylphenyl moiety onto the advanced intermediate. This strategy efficiently introduces a collection of useful functionalities—a fluorine atom for metabolic stability, a reducible nitro group for further diversification, and the hydrogen-bonding capable hydroxy-ketone motif—onto a bioactive scaffold, enabling rapid exploration of structure-activity relationships.

Contributions to Chemical Library Diversification for Scaffold Exploration

The creation of diverse chemical libraries is a cornerstone of high-throughput screening and hit-to-lead optimization in pharmaceutical research. nih.gov Building blocks that offer multiple points for diversification are highly valuable. lifechemicals.comenamine.net this compound is an exemplary scaffold for this purpose.

Starting from this single, polyfunctionalized molecule, chemists can generate vast and diverse libraries of compounds. acs.org For example:

A library of chalcones can be created by reacting it with hundreds of different commercially available aldehydes.

Each of these chalcones can then be cyclized to form a corresponding library of flavanones.

Alternatively, the nitro group on the original scaffold can be reduced, and the resulting amine can be acylated with a library of carboxylic acids.

The fluoro group can be displaced by a library of nucleophiles.

This "scaffold-centric" approach, starting with a richly functionalized and strategically designed molecule like this compound, allows for an explosive growth in molecular diversity from a common intermediate. This accelerates the exploration of chemical space and increases the probability of discovering novel compounds with desired biological activities.

Computational and Theoretical Investigations of 4 Fluoro 3 Nitro 2 Hydroxyacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 4'-Fluoro-3'-nitro-2-hydroxyacetophenone. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydroxyl oxygen, which have high electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro and acetyl groups, which can accept electron density. The presence of both electron-donating (hydroxyl) and strongly electron-withdrawing (nitro, acetyl) groups leads to significant intramolecular charge transfer characteristics, influencing the molecule's electronic transitions.

Computational methods, such as DFT, are used to calculate the energies of these frontier orbitals and other related electronic parameters. worldscientific.com

Table 1: Illustrative Quantum Chemical Parameters for a Substituted Nitro-hydroxyacetophenone Derivative
ParameterTypical Calculated Value (eV)Description
EHOMO-7.0 to -6.0Energy of the Highest Occupied Molecular Orbital
ELUMO-3.0 to -2.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.0 to 3.0Indicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. They are invaluable for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

In this compound, MEP analysis is expected to show significant negative potential localized around the oxygen atoms of the carbonyl, nitro, and hydroxyl groups due to their high electronegativity. The fluorine atom would also contribute to a region of negative potential. The most positive potential would be concentrated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The aromatic protons would exhibit moderately positive potential.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are largely governed by the orientation of its substituent groups and the non-covalent interactions between them. nih.gov Computational potential energy surface scans can identify stable conformers and the energy barriers for rotation around single bonds, such as those connecting the acetyl and nitro groups to the phenyl ring.

Intramolecular hydrogen bonds play a critical role in determining the preferred conformation of this compound. Based on studies of analogous compounds, two significant intramolecular hydrogen bonds are possible. nih.gov

O-H···O=C Interaction: A strong and highly favorable hydrogen bond is expected between the hydrogen of the 2'-hydroxyl group and the oxygen of the adjacent acetyl group. This interaction forms a stable six-membered ring system, which significantly planarizes this portion of the molecule. This type of hydrogen bond is a well-documented, structure-defining feature in ortho-hydroxyacetophenones. nih.govresearchgate.net

O-H···O-N Interaction: Due to the proximity of the 3'-nitro group, a competing hydrogen bond can form between the same hydroxyl hydrogen and one of the oxygen atoms of the nitro group. This would create a different conformational isomer.

Computational studies on similar molecules, like 5-chloro-3-nitro-2-hydroxyacetophenone, have shown that a conformational equilibrium exists between these two forms. nih.gov Theoretical calculations can quantify the energy difference between these conformers, predict their relative populations, and analyze the geometric parameters (bond lengths and angles) of the hydrogen bonds. The fluoro group, while capable of acting as a weak hydrogen bond acceptor, is less likely to form a strong intramolecular bond in this specific geometry compared to the oxygen acceptors. rsc.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For this compound, several reaction types could be theoretically elucidated:

Nucleophilic Aromatic Substitution: The fluorine atom is activated towards substitution by the strong electron-withdrawing effect of the para-acetyl and ortho-nitro groups. Theoretical models could be used to study the mechanism (likely a Meisenheimer complex intermediate) and predict the regioselectivity and reaction rates with various nucleophiles.

Reactions at the Carbonyl Group: The reactivity of the acetyl group towards nucleophiles (e.g., in condensation or reduction reactions) can be modeled to understand steric and electronic effects.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common synthetic step. Computational analysis can help elucidate the multi-step mechanism of this reduction under various catalytic conditions.

Advanced Spectroscopic Characterization Methodologies for 4 Fluoro 3 Nitro 2 Hydroxyacetophenone and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 4'-Fluoro-3'-nitro-2-hydroxyacetophenone is not publicly available, the analysis of the closely related compound, 4'-Fluoro-2'-hydroxyacetophenone (B74785) , offers significant structural insights that are directly relevant.

The crystal structure of 4'-Fluoro-2'-hydroxyacetophenone reveals that the molecule crystallizes in the monoclinic P21/n space group. nih.gov A key conformational feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the 2'-hydroxyl group and the oxygen of the acetyl group. nih.govresearchgate.netresearchgate.net This interaction results in a planar, quasi-aromatic six-membered ring, which significantly influences the molecule's conformation and chemical properties.

Below is a table summarizing the crystallographic data for the analogue compound, 4'-Fluoro-2'-hydroxyacetophenone. nih.gov

ParameterValue
Chemical FormulaC₈H₇FO₂
Formula Weight154.14
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)3.7978 (1)
b (Å)14.2421 (3)
c (Å)13.0092 (3)
β (°)91.884 (2)
Volume (ų)703.27 (3)
Z4
Temperature (K)100 (2)
RadiationMo Kα (λ = 0.71073 Å)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

2D NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the two adjacent aromatic protons, H-5' and H-6', confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the C-5'/H-5' and C-6'/H-6' pairs, as well as the methyl carbon and its corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations for the target molecule would include the methyl protons to the carbonyl carbon (C=O) and the C-1' carbon, and the aromatic protons (H-5', H-6') to various quaternary and protonated carbons in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space connectivity information. A NOESY spectrum could show a correlation between the H-6' proton and the methyl protons, helping to confirm the conformation around the C-1'—C(O) bond.

Fluorine-19 NMR Applications in Structural Elucidation

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds.

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance. The chemical shift of this fluorine signal is highly sensitive to its electronic environment. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom and the acetyl group para to it would significantly influence its chemical shift, moving it downfield compared to simpler fluoroaromatic compounds. Furthermore, the ¹⁹F signal would be split into a doublet of doublets due to coupling with the meta-proton (H-5', ⁴JHF) and the ortho-proton (H-6', ³JHF), providing further confirmation of the substitution pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

The analysis of this compound would reveal characteristic vibrational modes for its key functional groups. The strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups would cause the O-H stretching vibration to appear as a very broad band at a lower wavenumber (around 3100-3400 cm⁻¹) in the FT-IR spectrum. The carbonyl (C=O) stretch would also be shifted to a lower frequency (approx. 1620-1640 cm⁻¹) due to this hydrogen bonding and conjugation with the aromatic ring. The nitro group (NO₂) would exhibit two strong, characteristic stretching vibrations in the FT-IR spectrum: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1330-1360 cm⁻¹. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
O-H (H-bonded)Stretching3100 - 3400 (Broad)FT-IR
Aromatic C-HStretching3000 - 3100FT-IR, Raman
Aliphatic C-H (CH₃)Stretching2850 - 3000FT-IR, Raman
C=O (Ketone, H-bonded)Stretching1620 - 1640FT-IR (Strong)
Aromatic C=CStretching1450 - 1600FT-IR, Raman (Strong)
NO₂ (Asymmetric)Stretching1520 - 1560FT-IR (Strong)
NO₂ (Symmetric)Stretching1330 - 1360FT-IR (Strong)
C-FStretching1100 - 1250FT-IR (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is sensitive to the extent of conjugation and the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify absorption).

This compound possesses a highly conjugated system containing multiple chromophores (the carbonyl and nitro groups) and auxochromes (the hydroxyl and fluoro groups). This complex electronic system is expected to give rise to distinct absorption bands in the UV region. The primary electronic transitions are of two types:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation of the aromatic ring with the acetyl and nitro groups, these transitions are expected to be intense and occur at longer wavelengths.

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and nitro groups, to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions.

The combination of these groups is likely to result in multiple absorption maxima (λmax), with the potential for charge-transfer bands arising from the interaction between the electron-donating hydroxyl group and the electron-withdrawing nitro and acetyl groups. For comparison, 4'-nitroacetophenone (B150658) shows a strong absorption band around 270-280 nm. nist.gov The additional hydroxyl and fluoro substituents on the target molecule would further modulate the positions and intensities of these bands.

Transition TypeDescriptionExpected Characteristics
π → πElectron promotion from a π bonding to a π antibonding orbital within the conjugated aromatic system.High intensity (large molar absorptivity, ε). Expected λmax > 250 nm.
n → πElectron promotion from a non-bonding orbital (e.g., on C=O, NO₂) to a π antibonding orbital.Low intensity (small molar absorptivity, ε). Often appears as a shoulder on a stronger π → π* band at longer wavelengths.
Intramolecular Charge Transfer (ICT)Transition involving significant electron density shift from the electron-donating -OH group to the electron-withdrawing -NO₂ and -COCH₃ groups.Can result in a strong, broad absorption band at a relatively long wavelength.

Emerging Research Directions and Future Perspectives on 4 Fluoro 3 Nitro 2 Hydroxyacetophenone

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient chemical processes is a central theme in modern chemistry. For 4'-Fluoro-3'-nitro-2-hydroxyacetophenone, this translates into the development of synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. Current methods often rely on classical nitration and Friedel-Crafts acylation reactions, which can generate significant acidic waste and require harsh conditions.

Future research is anticipated to focus on alternative synthetic strategies. One promising avenue is the exploration of biocatalysis. Enzymatic reactions, for instance, could offer highly selective and environmentally friendly methods for introducing functional groups onto the aromatic ring. The use of enzymes like nitroreductases or hydroxylases could provide pathways to synthesize precursors to this compound under mild, aqueous conditions. For example, biosynthetic routes for compounds like 3-Amino-2-hydroxy acetophenone (B1666503) are being explored using a combination of enzymes, which could be adapted for fluorinated and nitrated analogues. chemistryviews.org

Furthermore, advancements in C-H activation could revolutionize the synthesis of this and similar compounds. acs.org Direct, late-stage functionalization of a simpler acetophenone precursor would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. Microwave-assisted organic synthesis (MAOS) also presents an opportunity to accelerate reaction times and improve yields, contributing to a more sustainable process.

Synthetic Approach Potential Advantages Research Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteDiscovery and engineering of enzymes for specific transformations
C-H ActivationIncreased atom economy, shorter synthetic routesDevelopment of selective catalysts for direct functionalization
Microwave-Assisted SynthesisFaster reaction times, improved yieldsOptimization of reaction conditions for specific synthetic steps

Catalyst Development for Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for synthetic chemists. Developing catalysts that can selectively target one functional group in the presence of others is a critical area of research. For instance, selective reduction of the nitro group without affecting the ketone is a common transformation. While standard reagents exist, the development of novel, highly selective catalysts, such as those based on earth-abundant metals or even organocatalysts, is a key objective.

Future research will likely focus on designing catalysts that can achieve high chemo- and regioselectivity in various transformations of this compound. This includes the development of catalysts for:

Selective hydrogenation: Catalysts that can selectively reduce the nitro group to an amine, a crucial step in the synthesis of many biologically active compounds.

Cross-coupling reactions: Palladium or copper-catalyzed cross-coupling reactions at the C-F bond or other positions on the aromatic ring to introduce new carbon-carbon or carbon-heteroatom bonds.

Asymmetric transformations: Chiral catalysts for the asymmetric reduction of the ketone or other enantioselective modifications, which is vital for the synthesis of single-enantiomer pharmaceuticals.

The table below summarizes potential catalytic transformations and their significance:

Transformation Catalyst Type Significance
Selective Nitro ReductionHeterogeneous or homogeneous metal catalysts, organocatalystsSynthesis of amino-substituted derivatives for pharmaceutical applications
Cross-Coupling ReactionsPalladium, copper, or nickel complexesIntroduction of molecular diversity and construction of complex scaffolds
Asymmetric Ketone ReductionChiral metal complexes or enzymesAccess to enantiomerically pure building blocks

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis and transformation of this compound, flow chemistry can be particularly beneficial, especially for potentially hazardous reactions like nitration. europa.eu By performing such reactions in a microreactor, the risks associated with exothermic events can be significantly mitigated. europa.eu

Automated synthesis platforms represent the next frontier in chemical research, enabling the rapid synthesis and screening of compound libraries. researchgate.netnih.gov Integrating the synthesis of this compound derivatives into these platforms could accelerate the discovery of new molecules with desired properties. eubopen.org This would involve developing robust and reliable reaction protocols that are amenable to automation, from reagent dispensing and reaction monitoring to purification and analysis.

Future research in this area will focus on:

Developing continuous flow processes for the key synthetic steps involved in the production of this compound.

Designing modular flow setups that allow for the flexible synthesis of a variety of derivatives.

Integrating online analytical techniques for real-time reaction monitoring and optimization.

Adapting synthetic routes for use in automated platforms to facilitate high-throughput synthesis and screening.

Technology Key Advantages Future Research Directions
Flow ChemistryEnhanced safety, scalability, process controlDevelopment of integrated multi-step flow syntheses
Automated SynthesisHigh-throughput screening, rapid library generationMiniaturization and parallelization of synthetic protocols

Exploration of Structure-Reactivity Relationships for Directed Synthesis

A fundamental understanding of how the electronic and steric properties of this compound influence its reactivity is crucial for designing efficient and selective synthetic strategies. The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating hydroxyl group, as well as the coordinating ability of the carbonyl and hydroxyl moieties, dictates the molecule's behavior in chemical reactions.

Systematic studies on the structure-activity relationships (SAR) of substituted acetophenones can provide valuable insights. nih.gov For instance, investigating how variations in the substitution pattern on the aromatic ring affect the acidity of the hydroxyl group, the electrophilicity of the carbonyl carbon, and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack can guide the choice of reaction conditions and catalysts. nih.gov

Future research will likely employ a combination of experimental and computational approaches to map out the reactivity landscape of this compound. This will involve:

Kinetic studies of key reactions to quantify the influence of each functional group.

In-depth spectroscopic and crystallographic analysis to understand the molecule's conformational preferences and intermolecular interactions. nih.govresearchgate.net

Quantum chemical calculations to model reaction pathways and predict reactivity.

A deeper understanding of these structure-reactivity relationships will enable chemists to predict the outcome of reactions more accurately and to design synthetic routes that are both efficient and selective, ultimately unlocking the full potential of this compound as a valuable chemical intermediate.

Investigative Method Information Gained Impact on Directed Synthesis
Kinetic StudiesQuantitative reactivity dataOptimization of reaction conditions for improved yields and selectivity
Spectroscopic & Crystallographic AnalysisStructural and electronic informationUnderstanding of steric and electronic effects on reactivity
Computational ChemistryMechanistic insights and predictive modelsRational design of synthetic routes and catalysts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.